5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
CAS No.: 1049392-15-5
Cat. No.: VC6230358
Molecular Formula: C18H24FN3O2S2
Molecular Weight: 397.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049392-15-5 |
|---|---|
| Molecular Formula | C18H24FN3O2S2 |
| Molecular Weight | 397.53 |
| IUPAC Name | 5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3 |
| Standard InChI Key | RFXPSJCSNVRXLW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound features three primary structural domains:
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Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂). The sulfonamide moiety is a well-established pharmacophore in drug design, frequently associated with enzyme inhibition .
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Ethyl substituent: An ethyl group (-CH₂CH₃) at the 5-position of the thiophene ring, which may enhance lipophilicity and influence binding interactions.
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4-Fluorophenylpiperazine side chain: A piperazine ring linked to a 4-fluorophenyl group via an ethylenediamine bridge. Piperazine derivatives are known for their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes .
Molecular and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄FN₃O₂S₂ |
| Molecular Weight | 397.53 g/mol |
| IUPAC Name | 5-Ethyl-N-[2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl]thiophene-2-sulfonamide |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 105 Ų |
| Hydrogen Bond Donors | 2 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (sulfonamide O, piperazine N) |
The compound’s moderate polar surface area and balanced lipophilicity suggest reasonable membrane permeability, a critical factor for bioavailability.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves multi-step organic reactions, typically including:
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Sulfonation of thiophene: Thiophene is sulfonated at the 2-position using chlorosulfonic acid to yield thiophene-2-sulfonyl chloride, which is subsequently reacted with ammonia to form the sulfonamide.
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Ethylation: Introduction of the ethyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions .
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Piperazine coupling: The ethylenediamine-linked piperazine moiety is introduced through nucleophilic substitution or reductive amination. The 4-fluorophenyl group is typically appended via Ullmann coupling or Buchwald-Hartwig amination .
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the ethyl group (δ ~1.2 ppm, triplet; δ ~2.5 ppm, quartet), thiophene protons (δ ~6.8–7.5 ppm), and aromatic fluorine (¹⁹F NMR δ ~-115 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak at m/z 397.53.
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X-ray Crystallography: Limited data exist for this compound, but analogs like 5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide ( ) show planar sulfonamide-thiophene systems and piperazine chair conformations .
Biological Activity and Mechanisms
Carbonic Anhydrase Inhibition
Thiophene sulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA II, IX, and XII. The sulfonamide group coordinates the catalytic zinc ion in the CA active site, while the thiophene and piperazine moieties enhance selectivity. Analogous compounds exhibit inhibition constants (Kᵢ) in the nanomolar range (e.g., 0.7–8.5 nM for hCA II) .
| Compound | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
|---|---|---|
| 5-Ethyl-thiophene-2-sulfonamide analog | 2.3 | 8.5 |
| 5-Chloro derivative | 1.7 | 6.9 |
Antimicrobial Activity
The ethyl-thiophene sulfonamide core demonstrates broad-spectrum antimicrobial effects. Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Piperazine derivatives disrupt fungal cell membranes via ergosterol binding.
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Candida albicans | 25.0 |
Comparative Analysis with Structural Analogs
Future Research Directions
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Targeted Drug Delivery: Encapsulation in nanoparticles to improve CNS penetration for neurological applications.
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Dual-Action Inhibitors: Hybrid molecules combining CA inhibition with antimicrobial properties.
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Clinical Trials: Phase I studies to assess safety and efficacy in models of bacterial/fungal infections or metabolic disorders.
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